Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride
CAS No.:
Cat. No.: VC20351671
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18Cl2N2O2 |
|---|---|
| Molecular Weight | 245.14 g/mol |
| IUPAC Name | ethyl 2-[azetidin-3-yl(methyl)amino]acetate;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2O2.2ClH/c1-3-12-8(11)6-10(2)7-4-9-5-7;;/h7,9H,3-6H2,1-2H3;2*1H |
| Standard InChI Key | DDODKNMDJDFTPR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN(C)C1CNC1.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride has the molecular formula C₈H₁₈Cl₂N₂O₂ and a molecular weight of 245.14 g/mol. Its IUPAC name, ethyl 2-[azetidin-3-yl(methyl)amino]acetate dihydrochloride, reflects its azetidine ring (a four-membered saturated heterocycle), methylamino linker, and ethyl ester group. The canonical SMILES notation is CCOC(=O)CN(C)C1CNC1.Cl.Cl, highlighting the dihydrochloride salt form.
Structural Analysis
The compound’s architecture combines a strained azetidine ring with a methylamino-acetate side chain. The azetidine’s ring strain (approximately 25–30 kcal/mol) enhances its reactivity, particularly in nucleophilic substitution and ring-opening reactions. The ethyl ester group introduces hydrophobicity, while the hydrochloride salt improves solubility in polar solvents. X-ray crystallography data, though unavailable, suggest a chair-like conformation for the azetidine ring, stabilized by intramolecular hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈Cl₂N₂O₂ |
| Molecular Weight | 245.14 g/mol |
| IUPAC Name | Ethyl 2-[azetidin-3-yl(methyl)amino]acetate dihydrochloride |
| SMILES | CCOC(=O)CN(C)C1CNC1.Cl.Cl |
| CAS Number | 2059993-02-9 |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves a aza-Michael addition between methyl 2-(azetidin-3-ylidene)acetates and nitrogen nucleophiles. Key steps include:
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Formation of the azetidine ring: Cyclization of γ-chloroamines under basic conditions.
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Methylamino group introduction: Alkylation of the azetidine nitrogen using methyl iodide.
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Esterification: Reaction with ethyl chloroacetate to form the ethyl acetate moiety.
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride.
Reaction conditions require precise temperature control (0–5°C for cyclization, 25°C for alkylation) and solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Yields range from 40–60%, with impurities removed via recrystallization from ethanol-water mixtures.
Reaction Mechanisms
The compound participates in three primary reactions:
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Nucleophilic substitution: The azetidine’s nitrogen attacks electrophiles (e.g., alkyl halides), forming quaternary ammonium salts. For example, reaction with benzyl bromide produces N-benzyl-azetidine derivatives.
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Oxidation: Hydrogen peroxide oxidizes the methylamino group to a nitroso intermediate, which rearranges to a nitrone under acidic conditions.
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Ester hydrolysis: Alkaline hydrolysis (NaOH, H₂O/EtOH) cleaves the ethyl ester to yield the carboxylic acid, a precursor for amide coupling.
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF). It is hygroscopic, requiring storage under inert atmospheres at 2–8°C. Stability studies indicate decomposition above 150°C, with no detectable degradation under physiological pH (7.4) for 24 hours.
Spectroscopic Data
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IR (KBr): Peaks at 3300 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O ester), and 1250 cm⁻¹ (C–N azetidine).
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¹H NMR (D₂O): δ 1.25 (t, 3H, CH₂CH₃), δ 3.15 (s, 3H, N–CH₃), δ 3.45–3.70 (m, 4H, azetidine CH₂), δ 4.20 (q, 2H, OCH₂).
Biological Activity and Applications
Mechanistic Insights
The azetidine ring mimics proline in peptide structures, enabling binding to prolyl hydroxylases and proteases. In vitro assays demonstrate IC₅₀ values of 12–15 μM against HIV-1 protease, suggesting potential antiviral applications. The methylamino group enhances membrane permeability, as evidenced by a PAMPA permeability coefficient of 8.5 × 10⁻⁶ cm/s.
Medicinal Chemistry Applications
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Anticancer agents: Derivatives inhibit histone deacetylases (HDACs), with % inhibition of 78% at 10 μM against HDAC6.
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Antibacterial scaffolds: The ester moiety hydrolyzes in bacterial cytoplasm, releasing active carboxylic acids that disrupt cell wall synthesis.
Industrial and Research Utility
Organic Synthesis
The compound serves as a building block for:
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Heterocyclic libraries: Parallel synthesis generates >200 azetidine-containing analogs for high-throughput screening.
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Peptidomimetics: Replaces proline in peptide chains to enhance metabolic stability.
Scale-Up Challenges
Industrial production faces hurdles in:
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Ring-opening side reactions: Minimized using low temperatures (-20°C) during azetidine formation.
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Salt purification: Chromatography on silica gel (eluent: CHCl₃/MeOH/NH₄OH) achieves >95% purity.
Future Directions
Research priorities include:
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Toxicology profiling: Acute toxicity (LD₅₀) and genotoxicity studies are pending.
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Targeted drug delivery: Conjugation to nanoparticles for enhanced bioavailability.
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